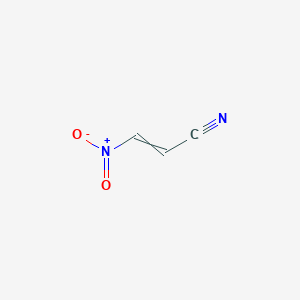
3-Nitroprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroprop-2-enenitrile is an organic compound characterized by the presence of a nitro group and a nitrile group attached to a propene backbone. This compound is part of the broader class of conjugated nitroalkenes, which are known for their reactivity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitroprop-2-enenitrile can be synthesized through several methods. One common approach involves the condensation of aromatic α-ketoaldehyde with nitromethane, followed by dehydration of the resulting nitro alcohols . Another method includes the nitration of alkenes or gem-dihaloalkenes, followed by dehydrohalogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and dehydration processes. These methods are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitroprop-2-enenitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with azides and ylides.
Diels-Alder Reactions: It can react with dienes to form bicyclic compounds.
Common Reagents and Conditions:
Cycloaddition: N-Methylazomethine ylide in boiling benzene.
Diels-Alder: Cyclopentadiene under mild conditions.
Major Products:
Cycloaddition: 3-cyano-1-methyl-3-nitro-4-phenylpyrrolidine.
Diels-Alder: Stereoisomeric nitrosubstituted bicyclo[2.2.1]hept-5-enes.
Wissenschaftliche Forschungsanwendungen
3-Nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a substrate in cycloaddition and Diels-Alder reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging hypoxic tumors.
Medicine: Studied for its role in developing models of neurodegenerative diseases like Huntington’s disease.
Wirkmechanismus
The mechanism of action of 3-Nitroprop-2-enenitrile involves its reactivity as an electrophile in cycloaddition and Diels-Alder reactions. The nitro group enhances its electrophilic character, facilitating reactions with nucleophiles. In biological systems, similar compounds like 3-Nitropropionic acid inhibit mitochondrial complex II, leading to oxidative stress and neuronal damage .
Vergleich Mit ähnlichen Verbindungen
3-Nitropropionic Acid: A mitochondrial toxin used in neurodegenerative disease models.
3-Bromo-3-nitroprop-2-en-1-ones: Synthesized through halogenation and dehydrohalogenation strategies.
Uniqueness: 3-Nitroprop-2-enenitrile is unique due to its dual functional groups (nitro and nitrile), which confer distinct reactivity patterns compared to other nitroalkenes. Its ability to participate in both cycloaddition and Diels-Alder reactions makes it a versatile compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
76954-16-0 |
|---|---|
Molekularformel |
C3H2N2O2 |
Molekulargewicht |
98.06 g/mol |
IUPAC-Name |
3-nitroprop-2-enenitrile |
InChI |
InChI=1S/C3H2N2O2/c4-2-1-3-5(6)7/h1,3H |
InChI-Schlüssel |
ZOUMVPUOPZHYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


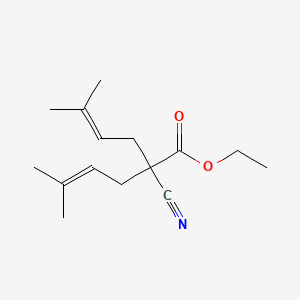
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
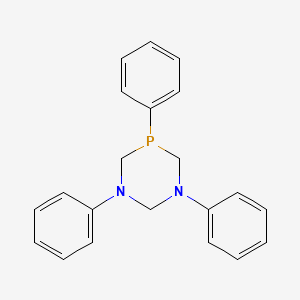

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

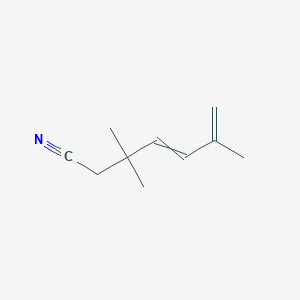


![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
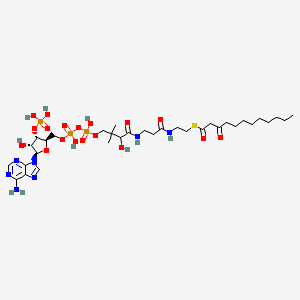

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

